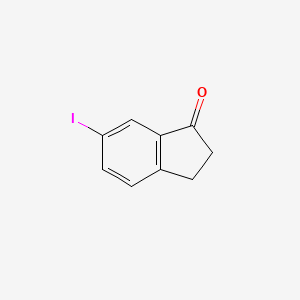

6-Iodo-1-indanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Iodo-1-indanone is an organic compound with the molecular formula C9H7IO. It is characterized by the presence of an iodine atom attached to the indanone structure. This compound appears as a colorless crystal or white crystalline powder and is known for its special fragrance. It is soluble in most organic solvents, such as ethanol and carbon disulfide, and has a melting point of approximately 164°C .

Mechanism of Action

Target of Action

1-indanone derivatives, which include 6-iodo-1-indanone, have been widely used in medicine, agriculture, and natural product synthesis . They have shown a broad range of biological activities, including antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties .

Mode of Action

It’s known that 1-indanones, including this compound, have versatile reactivity, which makes them useful in various organic transformations . They can undergo numerous reactions, including the Nazarov reaction, which involves α,β-unsaturated ketones as substrates and is carried out in the presence of Brønsted or Lewis acids .

Biochemical Pathways

1-indanones and their derivatives have been found to affect various biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

It’s known that the compound has a molecular weight of 25806 , which could influence its bioavailability and pharmacokinetic properties.

Result of Action

Action Environment

It’s known that the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°c , which suggests that certain environmental conditions are necessary for maintaining its stability.

Biochemical Analysis

Cellular Effects

Studies on related compounds, such as 1-Indanone, have shown that they can have significant effects on cellular processes . For instance, 1-Indanone has been shown to retard cyst development in a mouse model of autosomal dominant polycystic kidney disease by stabilizing tubulin and down-regulating anterograde transport of cilia

Molecular Mechanism

Studies on related compounds suggest that indanones can interact with various biomolecules and influence gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodo-1-indanone typically involves the reaction of benzothiophene with an iodine compound. The specific synthesis process can be adjusted and optimized according to actual needs . One common method includes the intramolecular Friedel-Crafts cyclization reaction of 3-arylpropionic acids or chlorides . This method can be performed using various non-conventional techniques such as microwaves, high-intensity ultrasound, and a Q-tube™ reactor .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of catalysts and controlled reaction environments to facilitate the efficient formation of the desired product.

Chemical Reactions Analysis

Types of Reactions: 6-Iodo-1-indanone undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of an atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives of this compound.

Scientific Research Applications

6-Iodo-1-indanone has a wide range of scientific research applications, including:

Biology: It is used in the study of biological processes and the development of biologically active molecules.

Medicine: It is involved in the synthesis of pharmaceutical compounds and the investigation of potential therapeutic agents.

Industry: It is used in the production of various industrial chemicals and materials.

Comparison with Similar Compounds

Indane-1,3-dione: This compound is structurally similar to 6-Iodo-1-indanone and is used in various applications, including biosensing, bioactivity, and bioimaging.

Uniqueness: this compound is unique due to the presence of the iodine atom, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic and research applications where iodine’s reactivity is advantageous.

Properties

IUPAC Name |

6-iodo-2,3-dihydroinden-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IO/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5H,2,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIMZMDUWHIFAHN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=CC(=C2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00661190 |

Source

|

| Record name | 6-Iodo-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14548-40-4 |

Source

|

| Record name | 6-Iodo-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Hydroxyphenyl)methyl]-6-methoxy-1-benzofuran-2,3-dione](/img/structure/B576533.png)